molecular formula C6H12O2 B13737397 3-Methylpent-2-ene-1,5-diol CAS No. 29293-06-9

3-Methylpent-2-ene-1,5-diol

Cat. No.: B13737397
CAS No.: 29293-06-9
M. Wt: 116.16 g/mol
InChI Key: TWUDHDJKTHYMGY-QHHAFSJGSA-N
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Description

3-Methylpent-2-ene-1,5-diol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-methyl-1-pentene . The reaction proceeds as follows:

    Hydroboration: 3-methyl-1-pentene reacts with in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using in the presence of to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to form 3-methylpentane-1,5-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Catalytic hydrogenation using as a catalyst.

    Substitution: Reagents such as for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: Formation of 3-methylpent-2-en-1,5-dione.

    Reduction: Formation of 3-methylpentane-1,5-diol.

    Substitution: Formation of 3-methylpent-2-en-1,5-dichloride.

Scientific Research Applications

3-Methylpent-2-ene-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other biomolecules, affecting cellular pathways.

Comparison with Similar Compounds

    3-Methylpentane-1,5-diol: Lacks the double bond present in 3-Methylpent-2-ene-1,5-diol.

    3-Methyl-2-pentene: Lacks the hydroxyl groups present in this compound.

    2-Pentene-1,5-diol: Similar structure but without the methyl group at the third carbon.

Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

29293-06-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(E)-3-methylpent-2-ene-1,5-diol

InChI

InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h2,7-8H,3-5H2,1H3/b6-2+

InChI Key

TWUDHDJKTHYMGY-QHHAFSJGSA-N

Isomeric SMILES

C/C(=C\CO)/CCO

Canonical SMILES

CC(=CCO)CCO

Origin of Product

United States

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